molecular formula C21H21O11+ B1216143 Cyanidin 3-O-glucoside CAS No. 47705-70-4

Cyanidin 3-O-glucoside

Cat. No. B1216143
CAS RN: 47705-70-4
M. Wt: 449.4 g/mol
InChI Key: RKWHWFONKJEUEF-GQUPQBGVSA-O
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Description

Synthesis Analysis

C3G is synthesized through a biomimetic oxidation route from (+)-catechin, involving key intermediates such as the flav-3-en-3-ol glucoside, which is subsequently oxidized and deprotected to yield C3G (Kondo et al., 2006).

Molecular Structure Analysis

The molecular structure of C3G involves a core flavylium cation structure typical of anthocyanins, with a glucose molecule attached via a glycosidic bond at the 3-position of the C-ring. The structure's stability and color are pH-dependent, with variations between red, purple, and blue hues in acidic to neutral environments.

Chemical Reactions and Properties

C3G undergoes various chemical reactions, including enzymatic acylation which enhances its stability and antioxidant activity. Modification of C3G through transesterification with fatty acid esters has been shown to improve its thermostability, photostability, and biological effects (Zhang et al., 2020).

Physical Properties Analysis

The physical properties of C3G, including solubility and stability, are influenced by its interactions with other molecules. Studies have shown that silk fibroin peptide can enhance the stability of C3G, suggesting potential for improved delivery and efficacy in food and pharmaceutical applications (Li et al., 2021).

Chemical Properties Analysis

The chemical properties of C3G, such as its antioxidant capacity, are a focus of interest due to their implications for health and disease prevention. The interaction of C3G with proteins like bovine serum albumin (BSA) has been studied, revealing insights into its bioavailability and potential therapeutic effects (Shi et al., 2014).

Scientific Research Applications

  • Diabetes Management

    • Cyanidin and its glycosides, including cyanidin 3-O-glucoside, have been identified as potential agents in the prevention and treatment of diabetes mellitus. They inhibit intestinal α-glucosidases and pancreatic α-amylase, enzymes crucial in carbohydrate digestion and glucose absorption, potentially aiding in blood sugar regulation (Akkarachiyasit et al., 2010).
  • Neuroprotective and Antidiabetic Effects

    • Cyanidin-3-O-glucoside has shown inhibitory potential against enzymes implicated in neurodegenerative and metabolic diseases, such as monoamine oxidase A and α-glucosidase. Its antioxidant properties also make it a candidate for neuroprotective and antidiabetic therapies (Cásedas et al., 2019).
  • Inflammatory Bowel Disease

    • In studies involving human intestinal cells, cyanidin-3-glucoside demonstrated a significant reduction in cytokine-induced inflammation, suggesting potential benefits in inflammatory bowel disease treatment (Serra et al., 2012).
  • Obesity and Lipid Metabolism

    • Cyanidin-3-O-β-glucoside has been found to inhibit lipoprotein lipase activity in adipocytes, indicating a role in combating obesity by regulating lipid metabolism (Hao, 2012).
  • Antioxidant Activity Enhancement

    • Enzymatic acylation of cyanidin-3-glucoside with fatty acid methyl esters has shown improved stability and antioxidant activity, beneficial for its application in health-related fields (Zhang et al., 2020).
  • Gut Health and Immune Function

    • The catabolism of Cyanidin-3-glucoside in the gastrointestinal tract produces phenolic metabolites, which contribute to mucosal barrier integrity and microbiota health, indicating potential benefits for gut health and immune function (Tan et al., 2019).
  • Liver Fibrosis Treatment

    • Cyanidin-3-O-β-glucoside has demonstrated protective effects against liver fibrosis induced by alcohol, suggesting its potential application in treating liver diseases (Wan et al., 2017).
  • Endothelial Cell Function

    • Studies on human endothelial cells have shown that cyanidin-3-O-β-glucoside can induce the expression of enzymes like endothelial nitric oxide synthase and heme oxygenase-1, which are important for endothelial function and cardiovascular health (Sorrenti et al., 2007).
  • Cancer Prevention and Treatment

    • Cyanidin-3-O-β-glucoside has been found to exert protective effects against hepatic fibrosis and regulate the activation of hepatic stellate cells, which is a critical factor in liver fibrosis progression (Jiang et al., 2015).
  • Stabilization Techniques

    • The combination of cyanidin-3-O-glucoside with silk fibroin peptide has been proposed to improve its physicochemical stabilities, which is vital for its practical applications (Li et al., 2021).
  • Antioxidant Role Under Oxidative Stress

    • Cyanidin 3-O-glucoside has shown efficacy as an antioxidant under oxidative stress conditions, particularly in rat models. It helps in reducing oxidative stress markers and promoting liver health (Tsuda et al., 2000).
  • Absorption and Metabolism

    • Studies have found that cyanidin-3-glucoside is directly absorbed into the bloodstream in its glycoside form and metabolized in mammals, highlighting its bioavailability (Miyazawa et al., 1999).

Safety And Hazards

C3G is generally considered safe, but like any substance, it should be handled with care. It is known to be toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . More detailed safety and hazards information can be found in the referenced papers .

Future Directions

C3G has been studied for its potential health benefits and its role in disease prevention . Future research may focus on enhancing the bioavailability of C3G, its interaction with gut microorganisms, and its potential as a therapeutic agent for various diseases .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8;/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26);1H/t16-,17-,18+,19-,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMNONATNXDQJF-UBNZBFALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401028798
Record name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-chromeniumyl beta-D-glucopyranoside chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanidin 3-glucoside chloride

CAS RN

7084-24-4
Record name Cyanidin 3-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7084-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyanidin 3-O-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007084244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-chromeniumyl beta-D-glucopyranoside chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYANIDIN 3-GLUCOSIDE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X15R84UEM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15,200
Citations
FJ Olivas-Aguirre, J Rodrigo-García, NR Martínez-Ruiz… - Molecules, 2016 - mdpi.com
Anthocyanins (ACNs) are plant secondary metabolites from the flavonoid family. Red to blue fruits are major dietary sources of ACNs (up to 1 g/100 g FW), being cyanidin-3-O-glucoside …
Number of citations: 235 www.mdpi.com
L Tang, S Li, H Bi, X Gao - Food Chemistry, 2016 - Elsevier
… We studied the binding of cyanidin-3-O-glucoside (C3G) with bovine serum albumin (BSA), hemoglobin (Hb) and myoglobin (Mb), using multi-spectral techniques and molecular …
Number of citations: 119 www.sciencedirect.com
J Zhang, J Wu, F Liu, L Tong, Z Chen, J Chen… - European journal of …, 2019 - Elsevier
… In the central nervous system (CNS), anthocyanins and its major component cyanidin-3-O-glucoside (C3G) have been reported to produce preventive and/or therapeutic activities in a …
Number of citations: 95 www.sciencedirect.com
HPV Rupasinghe, N Arumuggam… - Journal of Functional …, 2018 - Elsevier
… Cyanidin-3-O-glucoside (C3G) is the major anthocyanin present in haskap comprising about 79–92% of its total anthocyanin content and over 60% of the total polyphenols. …
Number of citations: 123 www.sciencedirect.com
J Min, SW Yu, SH Baek, KM Nair, ON Bae, A Bhatt… - Neuroscience …, 2011 - Elsevier
… The present study sought to determine the neuroprotective effect of anthocyanin cyanidin-3-O-glucoside (CG), isolated and purified from tart cherries, against permanent middle cerebral …
Number of citations: 123 www.sciencedirect.com
C Sun, Y Zheng, Q Chen, X Tang, M Jiang, J Zhang… - Food Chemistry, 2012 - Elsevier
… & Zucc.) is a rich source of cyanidin-3-O-glucoside (C3G). Purification of C3G was established by using high-speed counter-current chromatography (HSCCC) at 520 nm. The optimised …
Number of citations: 99 www.sciencedirect.com
I Serraino, L Dugo, P Dugo, L Mondello, E Mazzon… - Life sciences, 2003 - Elsevier
… demonstrated that cyanidin-3-O-glucoside represents about … of the blackberry juice and cyanidin-3-O-glucoside on the … ppm of cyanidin-3-O-glucoside) and cyanidin-3-O-glucoside (as …
Number of citations: 244 www.sciencedirect.com
G Cásedas, F Les, E González-Burgos… - South African Journal of …, 2019 - Elsevier
… The inhibitory potential of cyanidin-3-O-glucoside against … Finally, the antioxidant activity of cyanidin-3-O-glucoside was … In conclusion, cyanidin-3-O-glucoside has demonstrated to …
Number of citations: 40 www.sciencedirect.com
A Speciale, S Anwar, R Canali… - Molecular nutrition & …, 2013 - Wiley Online Library
… The aim of the study was to investigate if in vitro pharmacological activation of Nrf2 pathway by cyanidin-3-O-glucoside (C3G) may be involved in its antiatherogenic effects. …
Number of citations: 102 onlinelibrary.wiley.com
MM Ma, Y Li, XY Liu, WW Zhu, X Ren, GQ Kong… - Inflammation, 2015 - Springer
Cyanidin-3-O-glucoside (C3G), an anthocyanin belonging to the flavonoid family and commonly present in food and vegetables in human diet, has exhibited anti-inflammatory and anti-…
Number of citations: 63 link.springer.com

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